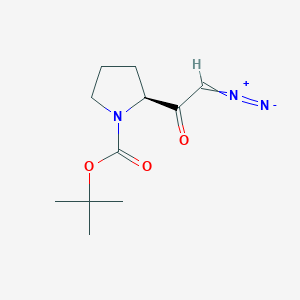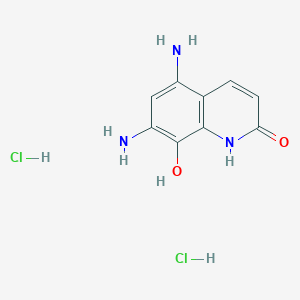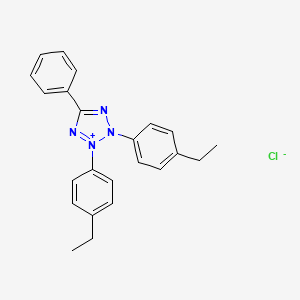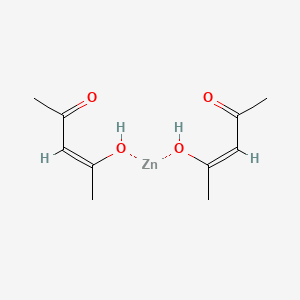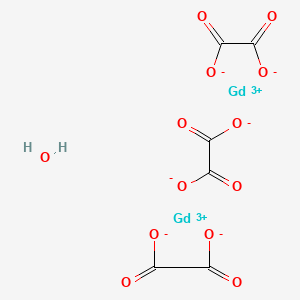
1,2,3,4-Tetrahydroquinolin-7-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives can be efficiently achieved through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, showing high cis selectivity and efficiency (Zhang & Li, 2002). Another method employs visible-light-induced formal [4+2] cycloaddition of acyclic α,β-unsaturated amides and imides with N,N-dialkylanilines, facilitated by a novel Ir(III) complex photo-sensitizer, demonstrating high diastereoselectivity and the construction of contiguous stereogenic centers (Itoh et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Domino Reactions for Derivative Synthesis : A highly efficient synthesis of new 1,2,3,4-tetrahydroquinoline derivatives was achieved using a domino reaction of aromatic amines with cyclic enol ethers or 2-hydroxy cyclic ether catalyzed by indium chloride in water. This method favored cis selectivity in cyclization products and highlighted the reactivity and selectivity of using 2,3-dihydrofuran over 3,4-dihydro-2H-pyran (Zhang & Li, 2002).
Antioxidant Activities : The antioxidant activities of 1,2,3,4-tetrahydroquinolines were evaluated, indicating that derivatives with OH and NH2 groups ortho to the heterocyclic NH group showed increased antioxidant activity. This suggests their potential for development as antioxidant agents (Nishiyama et al., 2003).
Photo-Induced Synthesis : A novel synthesis method for 1,2,3,4-tetrahydroquinolines via photo-induced formal [4+2] cycloaddition reaction under visible-light irradiation was reported. This method allows for the synthesis of a wide variety of 1,2,3,4-tetrahydroquinolines with controlled diastereoselectivity, demonstrating the compound’s versatility in synthesis applications (Itoh et al., 2020).
Medicinal Chemistry Applications
- Medicinal Chemistry Significance : 1,2,3,4-Tetrahydroquinoline derivatives have been identified as a crucial class of compounds in pharmaceutical and agrochemical industries, exhibiting a broad range of pharmacological activities such as anti-cancer, anti-diabetic, and anti-inflammatory properties. Their presence in biologically active natural products and therapeutic agents underlines their importance in drug development (Sabale et al., 2013).
Advances in Synthesis and Application
- Synthetic Advances : Recent advances in the synthesis and application of 1,2,3,4-tetrahydroquinoline derivatives in cardiovascular drugs and dyes were reviewed. Comparisons of various synthetic methods such as hydrogenation, Diels-Alder reaction, and domino reactions were discussed, alongside their applications in medicinal chemistry and dye industries. The development of atom-economic methods and enantiomerically pure derivatives was outlined as a future research perspective (Guobao, 2012).
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinolin-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h3-4,6,11H,1-2,5,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTSIWISKUOANV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)NC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)
![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)
![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-2-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-α-D-manno](/img/no-structure.png)



